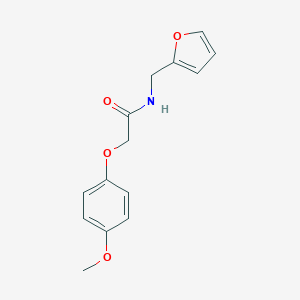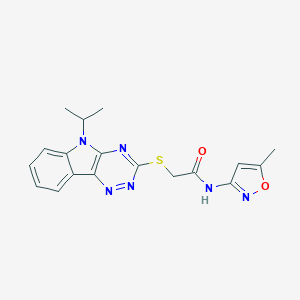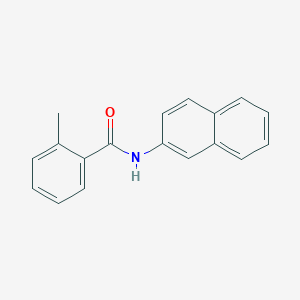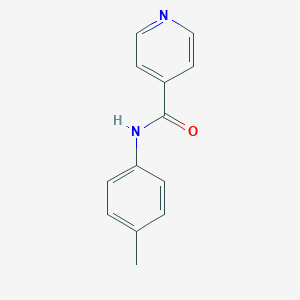
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide (also known as BMT-1) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been shown to have a unique mechanism of action which makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of BMT-1 involves the inhibition of a specific enzyme called carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, BMT-1 can affect these processes and potentially lead to therapeutic benefits.
Efectos Bioquímicos Y Fisiológicos
BMT-1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. BMT-1 has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, BMT-1 has been shown to reduce the replication of HIV virus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMT-1 in lab experiments is its unique mechanism of action. This compound can potentially lead to the development of new therapeutic agents. However, one limitation of using BMT-1 in lab experiments is its low solubility in water which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of BMT-1. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential use in treating viral infections such as HIV. Additionally, further research can be done to develop more soluble derivatives of BMT-1 for easier use in lab experiments.
Métodos De Síntesis
The synthesis of BMT-1 involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-3-butyn-2-ol which is reacted with thioacetic acid to form 2-methyl-3-butyn-2-thiol. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate. The intermediate is then reacted with sulfur trioxide to form BMT-1.
Aplicaciones Científicas De Investigación
BMT-1 has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BMT-1 has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been studied for its potential use in treating viral infections such as HIV.
Propiedades
Nombre del producto |
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Fórmula molecular |
C9H19NO4S2 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N-butyl-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C9H19NO4S2/c1-3-4-6-10(2)16(13,14)9-5-7-15(11,12)8-9/h9H,3-8H2,1-2H3 |
Clave InChI |
ILYXSQOBYMHQKY-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
SMILES canónico |
CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)



![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
